Ginsenoside RG4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

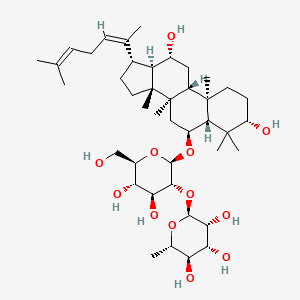

Ginsenoside Rg4 is a rare ginsenoside, a type of saponin found in the roots of Panax ginseng, a plant widely used in traditional Chinese and Korean medicine. Ginsenosides are classified into two main groups: protopanaxadiols and protopanaxatriols. This compound belongs to the protopanaxatriol group and is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Mécanisme D'action

Target of Action

Ginsenoside RG4, also known as Ginsenoside F4, is a protopanaxatriol type ginsenoside For instance, Ginsenoside Rc, a related compound, has been found to target TNF-α and DRP-1 .

Mode of Action

Ginsenosides are known to exert their functions via interactions with steroidal receptors . For example, Ginsenoside Rg1 acts through the estrogen receptor and elicits cross-talking with the insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells .

Biochemical Pathways

Ginsenosides have been found to modulate multiple physiological activities . For instance, Ginsenoside Rc was found to reverse the alterations of TNF-α and DRP-1 level after oxygen-glucose deprivation reperfusion injury .

Pharmacokinetics

Studies on related ginsenosides suggest that they are quickly absorbed in the gastrointestinal tract and metabolized mainly by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .

Result of Action

This compound exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant activity . In a study on this compound’s effect on sepsis, it was found that Rg4 can protect mice from cecal ligation and puncture-induced sepsis .

Action Environment

The content of ginsenosides in different parts of the ginseng plant can be affected by various biological and environmental factors . These factors include the type of soil, temperature, light intensity, and water content .

Analyse Biochimique

Biochemical Properties

Ginsenoside RG4 plays a significant role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with several enzymes and proteins, including phosphoinositide 3-kinase (PI3K), Akt, and p38 mitogen-activated protein kinase (MAPK). These interactions help maintain endothelial integrity and reduce vascular protein leakage and leukocyte infiltration . This compound also scavenges reactive oxygen species (ROS), thereby inhibiting ROS-induced activation of p38 MAPK .

Cellular Effects

This compound exhibits protective effects on various cell types, particularly lung endothelial cells. It helps maintain endothelial cell barrier integrity by activating Akt and inhibiting ROS-induced activation of p38 MAPK . Additionally, this compound reduces the release of proinflammatory cytokines in bronchoalveolar lavage fluids, thereby mitigating pulmonary inflammation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key signaling molecules such as PI3K and Akt .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates PI3K, leading to the activation of Akt, which in turn helps maintain endothelial cell integrity . This compound also inhibits the activation of p38 MAPK by scavenging ROS, thereby reducing inflammation and oxidative stress . Furthermore, this compound modulates gene expression by influencing the activity of transcription factors involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its bioactivity over extended periods. Its degradation can occur under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound continues to exhibit protective effects on cellular function, particularly in reducing inflammation and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound (5 mg/kg) are effective in reducing inflammation and improving survival rates in sepsis models . Higher doses (10-15 mg/kg) further enhance these protective effects but may also lead to adverse effects such as renal inflammation and increased cytokine levels . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as PI3K and Akt, which play crucial roles in cellular signaling and metabolism . This compound also affects metabolic flux by modulating the activity of key signaling molecules and transcription factors involved in inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to areas where it can exert its protective effects, such as the endothelial cells in the lungs . The distribution of this compound within tissues is influenced by its binding affinity to various proteins and its ability to cross cellular membranes .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and interacts with key signaling molecules such as PI3K and Akt . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its ability to modulate cellular signaling and maintain endothelial integrity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ginsenoside Rg4 can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common method. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used for hydrolysis .

Industrial Production Methods: Industrial production of this compound involves physical heating and chemical transformation methods. Processes such as steaming, microbial transformation, and acid/alkali treatment are employed. For example, steaming at 95–100°C for 2 hours or converting at 120°C and 125 MPa for 2 hours under 0.05% formic acid in 50% ethanol are some of the methods used .

Analyse Des Réactions Chimiques

Types of Reactions: Ginsenoside Rg4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of ginsenosides, which may have different pharmacological properties .

Applications De Recherche Scientifique

Ginsenoside Rg4 has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Ginsenoside Rg1: Known for its neuroprotective and anti-fatigue properties.

Ginsenoside Rg3: Exhibits strong anti-cancer and anti-inflammatory effects.

Ginsenoside Rh2: Studied for its anti-cancer and immune-modulating properties

Uniqueness of Ginsenoside Rg4: this compound is unique due to its potent anti-inflammatory and anti-sepsis effects. It has shown significant potential in protecting against lung injury and reducing oxidative stress, making it a valuable compound for further research and therapeutic applications .

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-KRPFXEAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C\CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridinemethanesulfonic acid, 5-[[5-[(5-chloro-6-fluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, lithium sodium salt](/img/structure/B1179573.png)